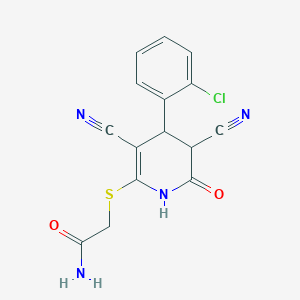
2-((4-(2-Chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(2-Chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H11ClN4O2S and its molecular weight is 346.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(2-Chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a member of the pyridine and thiazole derivatives family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of this compound is C16H13ClN4OS, with a molecular weight of approximately 390.93 g/mol. The structure includes a thioacetamide moiety linked to a pyridine ring that is further substituted with dicyano and chlorophenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines:
The compound 9c demonstrated equipotent activity compared to Doxorubicin (IC50 = 1.1 µM), indicating its promising potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of thiazole and pyridine derivatives have been well-documented. Compounds like This compound have shown effectiveness against various bacterial strains:
The presence of the chlorophenyl group enhances the antimicrobial efficacy of these compounds.
Enzyme Inhibition
The compound also exhibits inhibitory effects on specific enzymes. For instance, it has shown potent inhibition against the insulysin enzyme (IDE), which plays a crucial role in insulin degradation:
Molecular docking studies indicate that the compound binds effectively to key targets involved in cell cycle regulation and apoptosis.
Structure–Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Chlorophenyl Substitution : Enhances lipophilicity and cellular uptake.
- Dicyano Group : Contributes to electron-withdrawing properties that improve binding affinity to biological targets.
- Thioamide Moiety : Plays a role in enzyme inhibition and antimicrobial activity.
Case Studies
In a study conducted on a series of thiazole derivatives similar to our compound, it was found that modifications in the aromatic rings significantly affected their anticancer properties. One derivative exhibited over 90% inhibition in tumor growth in vivo models . Another study reported that compounds with a similar structural backbone showed improved survival rates in clinical trials for patients with advanced-stage cancers .
Eigenschaften
IUPAC Name |
2-[[4-(2-chlorophenyl)-3,5-dicyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-4-2-1-3-8(11)13-9(5-17)14(22)20-15(10(13)6-18)23-7-12(19)21/h1-4,9,13H,7H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTLAPFEYXIVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














